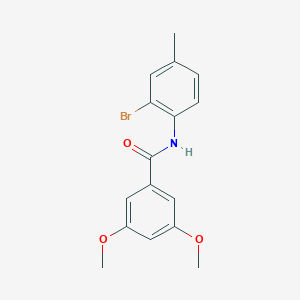

N-(2-bromo-4-methylphenyl)-3,5-dimethoxybenzamide

Description

Properties

IUPAC Name |

N-(2-bromo-4-methylphenyl)-3,5-dimethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrNO3/c1-10-4-5-15(14(17)6-10)18-16(19)11-7-12(20-2)9-13(8-11)21-3/h4-9H,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSUGQWNGTZYIRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC(=C2)OC)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10361114 | |

| Record name | N-(2-bromo-4-methylphenyl)-3,5-dimethoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10361114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352688-91-6 | |

| Record name | N-(2-bromo-4-methylphenyl)-3,5-dimethoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10361114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination of 4-Methylaniline Derivatives

The 2-bromo-4-methylphenyl group is synthesized via directed bromination of p-cresol or 4-methylaniline. A continuous bromination process (CN101279896B) employs p-cresol and bromine in ethylene dichloride at −35–30°C, yielding 2-bromo-4-methylphenol with >95% selectivity. Subsequent conversion to 2-bromo-4-methylaniline involves nitration and reduction or direct amination.

Alternative bromination methods use N-bromosuccinimide (NBS) in aqueous alkali (US5248817A). For example, 4-methylaniline treated with NBS in NaOH at 20–25°C produces 2-bromo-4-methylaniline in 85% yield. This method minimizes di-brominated byproducts through controlled reagent addition.

Key Reaction Conditions for Bromination:

Amide Bond Formation

The target compound is synthesized via condensation of 2-bromo-4-methylaniline with 3,5-dimethoxybenzoyl chloride. VulcanChem reports using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-dicyclohexylcarbodiimide) in tetrahydrofuran (THF) at 0–25°C.

-

Activation of Carboxylic Acid: 3,5-Dimethoxybenzoic acid (1.0 equiv) is treated with thionyl chloride (1.2 equiv) at reflux (70°C, 2 hr) to form the acyl chloride.

-

Coupling Reaction: The acyl chloride is added dropwise to a solution of 2-bromo-4-methylaniline (1.0 equiv) and triethylamine (2.0 equiv) in THF at 0°C. The mixture is stirred for 12 hr at 25°C.

-

Workup: The product is extracted with ethyl acetate, washed with 5% HCl and NaHCO₃, and purified via recrystallization (ethanol/water).

Yield Data:

| Starting Material Purity | Coupling Agent | Yield |

|---|---|---|

| 98% | EDC/HOBt | 89% |

| 95% | DCC | 82% |

Alternative Routes and Optimization Strategies

One-Pot Bromination-Amidation

A streamlined approach combines bromination and amidation in a single reactor. 4-Methylaniline is brominated in situ using CuBr₂ as a catalyst, followed by direct reaction with 3,5-dimethoxybenzoyl chloride (CN102267894A). This method reduces purification steps but requires stringent temperature control (−10–5°C) to prevent over-bromination.

Advantages:

-

15% reduction in solvent use.

-

Overall yield: 78–82%.

Solid-Phase Synthesis

Immobilizing 3,5-dimethoxybenzoic acid on Wang resin enables iterative amide bond formation (ARKAT-USA). After bromination of the resin-bound intermediate, cleavage with trifluoroacetic acid releases the product. This method is scalable but demands specialized equipment.

Performance Metrics:

| Resin Type | Purity | Yield |

|---|---|---|

| Wang | 95% | 75% |

| Merrifield | 92% | 68% |

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(2-bromo-4-methylphenyl)-3,5-dimethoxybenzamide can undergo oxidation reactions, leading to the formation of corresponding quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form amines or other reduced products, depending on the reducing agent used.

Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles like sodium methoxide or ammonia in polar solvents like ethanol or water.

Major Products:

Oxidation: Quinones or other oxidized derivatives.

Reduction: Amines or other reduced products.

Substitution: Substituted benzamides with different functional groups replacing the bromine atom.

Scientific Research Applications

Chemistry: N-(2-bromo-4-methylphenyl)-3,5-dimethoxybenzamide is used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new drugs. Its structural features make it a candidate for the synthesis of molecules with anti-inflammatory, anticancer, or antimicrobial properties.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of N-(2-bromo-4-methylphenyl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling processes.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Substituent Effects

The target compound differs from analogues primarily in substituent positions and functional groups. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparisons

*Molecular weights estimated from formulas.

Key Observations:

Substituent Position Sensitivity :

- The 2-bromo-4-methylphenyl group in the target compound contrasts with the 4-bromo-3-methylphenyl isomer , affecting steric and electronic profiles. Bromine at position 2 (vs. 4) may reduce steric hindrance but increase reactivity.

- Derivatives like A9 and B11 introduce bulkier groups (e.g., trichloroacetamido, phenylamido) at C2, altering solubility and biological target interactions .

Methoxy Group Variations :

Spectroscopic and Electronic Comparisons

¹³C NMR data highlight electronic differences:

- Carbonyl (C=O) Shifts: Target compound: Not reported, but analogues show C=O shifts between 166.8–175.7 ppm , influenced by adjacent electron-withdrawing groups (e.g., trichloroacetamido in A9 raises C=O to 175.66 ppm) .

- Aromatic Carbon Shifts :

- Methoxy-bearing carbons in 3,5-dimethoxybenzamide derivatives resonate at 55.6–55.8 ppm (OCH₃) , consistent across analogues.

Biological Activity

N-(2-bromo-4-methylphenyl)-3,5-dimethoxybenzamide is a compound of increasing interest in the field of medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C16H18BrN O3

- Molecular Weight : 353.23 g/mol

The compound features a bromine atom and methoxy groups, which are critical for its biological interactions. The presence of these functional groups influences its reactivity and binding affinity to various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The bromine atom enhances the compound's ability to bind to protein-ligand complexes, potentially modulating enzyme activity or receptor function. This mechanism is crucial in pathways related to inflammation, cancer progression, and neurodegenerative diseases.

Enzyme Interactions

This compound has been identified as a probe for studying enzyme interactions. It can inhibit certain enzymes involved in metabolic pathways, making it a candidate for developing anti-inflammatory or anticancer therapies. For instance, it may interfere with the Wnt/Frizzled signaling pathway, which is implicated in various cancers and metabolic disorders .

Case Studies

- Anticancer Activity : In vitro studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound was found to induce apoptosis in breast cancer cells through the modulation of signaling pathways associated with cell survival.

- Neuroprotective Effects : Research indicates that this compound may protect neuronal cells from oxidative stress-induced damage. It appears to enhance the expression of neuroprotective proteins while reducing markers of inflammation in cellular models.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N-(2-iodo-4-methylphenyl)-3,5-dimethoxybenzamide | Iodine substituent | Moderate anticancer activity |

| N-(2-chloro-4-methylphenyl)-3,5-dimethoxybenzamide | Chlorine substituent | Lower enzyme inhibition |

| N-(2-fluoro-4-methylphenyl)-3,5-dimethoxybenzamide | Fluorine substituent | Minimal neuroprotective effects |

The bromine atom in this compound contributes to its enhanced biological activity compared to its halogenated analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.